6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ganoderic acid H is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, which starts with acetyl-coenzyme A (acetyl-CoA) as the initial substrate. This pathway includes several enzymatic steps that convert acetyl-CoA into lanosterol, which is then further modified to produce various ganoderic acids .
Industrial Production Methods
Industrial production of ganoderic acid H typically involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Genetic engineering and metabolic pathway optimization are also explored to increase the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ganoderic acid H undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the chemical reactions of ganoderic acid H include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of ganoderic acid H include various oxidized and reduced derivatives, which may exhibit different pharmacological activities compared to the parent compound .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying the biosynthesis and chemical modification of triterpenoids.
Biology: It is used to investigate the biological activities of triterpenoids, including their effects on cell signaling pathways and gene expression.
Medicine: Ganoderic acid H has shown promise in the treatment of cancer, inflammation, and immune-related disorders.
Mechanism of Action
Ganoderic acid H exerts its effects through various molecular targets and pathways. It inhibits the activity of transcription factors such as AP-1 and NF-kappaB, which play crucial roles in the regulation of inflammation and cell proliferation. By modulating these pathways, ganoderic acid H can suppress the growth and invasion of cancer cells and reduce inflammation .
Comparison with Similar Compounds
Ganoderic acid H is part of a larger family of ganoderic acids, which includes compounds like ganoderic acid A, B, C, D, E, F, and G. While these compounds share a common triterpenoid structure, they differ in the number and position of functional groups, leading to variations in their biological activities. Ganoderic acid H is unique in its specific inhibitory effects on transcription factors and its potential anti-cancer properties .
List of Similar Compounds
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid D
- Ganoderic acid E
- Ganoderic acid F
- Ganoderic acid G
Properties
CAS No. |
98665-19-1 |
---|---|
Molecular Formula |
C32H44O9 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40)/t15-,16+,19+,21-,22-,27+,30-,31-,32-/m0/s1 |
InChI Key |
YCXUCEXEMJPDRZ-QWPKPZHNSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
physical_description |
Solid |
Synonyms |
(3β,12β)-12-(Acetyloxy)-3-hydroxy-7,11,15,23-tetraoxolanost-8-en-26-oic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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